(S)-(+)-2-Phenylpropionic acid

Enzyme Induction Cytochrome P450 UDP-Glucuronosyltransferase

(S)-(+)-2-Phenylpropionic acid (CAS 7782-24-3), also known as (S)-(+)-Hydratropic acid, is the optically active (S)-enantiomer of the α-arylpropionic acid class. This compound is a fundamental chiral building block widely employed in asymmetric synthesis, chiral resolution protocols, and as a key intermediate in pharmaceutical development.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 7782-24-3
Cat. No. B1224499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Phenylpropionic acid
CAS7782-24-3
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1
InChIKeyYPGCWEMNNLXISK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: (S)-(+)-2-Phenylpropionic Acid (CAS 7782-24-3) – Essential Chiral α-Arylpropionic Acid Building Block


(S)-(+)-2-Phenylpropionic acid (CAS 7782-24-3), also known as (S)-(+)-Hydratropic acid, is the optically active (S)-enantiomer of the α-arylpropionic acid class [1]. This compound is a fundamental chiral building block widely employed in asymmetric synthesis, chiral resolution protocols, and as a key intermediate in pharmaceutical development . It is characterized by a defined specific optical rotation ([α]D²⁰ = +72° to +79°, depending on solvent and concentration) and is routinely supplied at high enantiomeric purity (ee ≥98%) to ensure stereochemical integrity in downstream applications .

Why (S)-(+)-2-Phenylpropionic Acid Cannot Be Substituted by the (R)-Enantiomer or Racemic Mixture


Procurement decisions for 2-phenylpropionic acid cannot rely on the racemic mixture ((±)-2-phenylpropionic acid, CAS 492-37-5) or the (R)-enantiomer ((R)-(-)-2-phenylpropionic acid, CAS 7782-26-7) as simple substitutes for the (S)-form. The biological activity and metabolic fate of this class are profoundly stereospecific [1]. The (R)-enantiomer is known to undergo chiral inversion to the (S)-form in vivo, but the extent and rate of this inversion vary significantly across species and experimental systems, introducing uncontrolled variability [2]. Furthermore, enzyme induction and glucuronidation are highly stereoselective, with the (S)-enantiomer demonstrating distinct and quantitatively different effects compared to its (R)-antipode [1]. Therefore, using the racemate or the incorrect enantiomer introduces a confounding variable that can invalidate biological assays, alter synthetic outcomes, and compromise the reliability of data where stereochemical purity is a critical parameter.

Quantitative Evidence Guide for Selecting (S)-(+)-2-Phenylpropionic Acid


Stereospecific Enzyme Induction: (S)-(+)-Enantiomer Shows 3-Fold Higher Activity Than (R)-Antipode

In a direct comparative study, (S)-(+)-2-phenylpropionic acid induced rat liver bilirubin UDP-glucuronosyltransferase and lauric acid 12-hydroxylation (cytochrome P-452) to a significantly greater extent than its enantiomer. The (R)-(-)-enantiomer produced increases of only one-third of those observed for the (S)-(+)-form [1]. This strong stereospecificity indicates that the (S)-enantiomer is the primary driver of the observed inductive effects, a critical consideration for in vivo pharmacology and toxicology studies [1].

Enzyme Induction Cytochrome P450 UDP-Glucuronosyltransferase Stereoselective Metabolism

Enantioselective Glucuronidation: (R)-Enantiomer Conjugated 1.6-Fold Faster than (S)-Form

A kinetic characterization of arylcarboxylic acid glucuronidation in rat liver microsomes demonstrated a clear stereoselectivity for 2-phenylpropionic acid. The glucuronidation rate was stereoselective, with an enantiomeric ratio (R/S) of 1.60 [1]. This indicates that the (R)-(-)-enantiomer is conjugated 1.6 times faster than the (S)-(+)-form under these conditions.

Phase II Metabolism Glucuronidation UDP-Glucuronosyltransferase (UGT) Stereoselective Conjugation

Preparative Chiral Resolution: High-Speed Counter-Current Chromatography Yields >95% Pure Enantiomers

A comparative study of high-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) for the enantioseparation of (±)-2-phenylpropionic acid (2-PPA) demonstrated the feasibility of obtaining highly pure enantiomers [1]. Using a recycling elution mode with HSCCC and hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector, a 40 mg load of racemic 2-PPA was successfully separated, yielding 15–18 mg of each enantiomer with 95–98% purity and 85–93% recovery [1]. This methodology directly supports the procurement and utilization of both (S)- and (R)-forms for high-purity applications.

Chiral Separation HSCCC Preparative Chromatography Enantiomeric Purity

Validated Analytical Resolution: Semi-Preparative Chiral HPLC Achieves 95% Optical Purity

In the context of synthesizing radiolabeled compounds, a semi-preparative chiral HPLC method was optimized for the resolution of (RS)-[1-14C]-2-phenylpropionic acid [1]. Using an α1-acid glycoprotein-based column—a stationary phase not previously reported for this separation—the enantiomers were separated to an optical purity of 95% (equivalent to 90% enantiomeric excess) [1]. This confirms a robust, scalable analytical method for verifying and ensuring the high purity of the (S)-(+)-enantiomer.

Chiral HPLC Enantiomeric Resolution Analytical Method α1-Acid Glycoprotein Column

Definitive Application Scenarios for (S)-(+)-2-Phenylpropionic Acid Based on Quantified Differentiation


In Vivo Pharmacological Probes: Studies on Stereospecific Enzyme Induction

For in vivo studies investigating the induction of hepatic enzymes such as UDP-glucuronosyltransferase and cytochrome P450 isoforms, the (S)-(+)-enantiomer is unequivocally required. Research demonstrates that the (R)-enantiomer induces these enzymes to only one-third the extent of the (S)-form [1]. Using the racemate or incorrect enantiomer will drastically underreport the inductive effect, leading to erroneous conclusions about the compound's potency and mechanism. Procurement of the pure (S)-form is essential for data integrity and reproducibility in this context. [1]

Metabolic Fate and Toxicity Studies: Assessing Stereoselective Glucuronidation

Investigations into the formation of acyl glucuronides, which are implicated in the idiosyncratic toxicity of certain NSAIDs, require the use of individual enantiomers. The (R)-(-)-enantiomer undergoes glucuronidation 1.6 times faster than the (S)-(+)-form (R/S ratio = 1.60) in rat liver microsomes [2]. This quantifiable difference means that the clearance profile and potential for reactive metabolite formation cannot be accurately modeled with the racemic mixture. Procurement of the pure (S)-(+)-enantiomer is critical for isolating its specific metabolic contribution and avoiding confounding data from the faster-conjugated (R)-antipode. [2]

Chiral Resolution Method Development and Process Validation

When developing or validating new chiral separation methodologies (e.g., HPLC, HSCCC), (S)-(+)-2-phenylpropionic acid serves as a benchmark substrate. Established methods demonstrate that both enantiomers can be resolved to >95% purity with high recovery [3][4]. For researchers comparing novel chiral stationary phases or mobile phase additives against known systems, the pure (S)-form is an ideal starting material to spike into racemic mixtures for calibration and recovery experiments. Its well-documented separation behavior under multiple conditions makes it a reliable reference standard for method development and quality control. [3][4]

Asymmetric Synthesis: A High-Purity Chiral Building Block

In asymmetric synthesis, the stereochemical outcome of a reaction is directly dependent on the enantiomeric purity of the starting material. (S)-(+)-2-Phenylpropionic acid is commercially available with a guaranteed enantiomeric excess (ee) of ≥98% as determined by HPLC . This level of purity is non-negotiable for its use as a chiral auxiliary or resolving agent, where even minor contamination by the (R)-enantiomer would lead to a proportional loss in diastereomeric excess (de) and compromise the final enantiopurity of the target compound. The quantitative purity specification provides procurement confidence.

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